Isopropyl 4-amino-3-hydroxybutanoate is a chemical compound with the molecular formula and a molecular weight of approximately 161.20 g/mol. It is categorized as an amino acid derivative, specifically an ester of 4-amino-3-hydroxybutanoic acid. This compound features a branched isopropyl group attached to the hydroxylated amino acid backbone. Its physical properties include a density of , a boiling point of approximately at 760 mmHg, and a flash point of .
These reactions are significant in both synthetic organic chemistry and metabolic pathways.
Several methods can be employed to synthesize Isopropyl 4-amino-3-hydroxybutanoate:
Isopropyl 4-amino-3-hydroxybutanoate has potential applications in various fields:
Isopropyl 4-amino-3-hydroxybutanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(R)-4-Amino-3-hydroxybutanoic acid | 7013-07-2 | 1.00 | Natural form without isopropyl group |
(S)-4-Amino-3-hydroxybutanoic acid | 6028-28-0 | 1.00 | Stereoisomer differing in spatial arrangement |
(2S,3R)-rel-2-Amino-3-hydroxybutanoic acid | 80-68-2 | 0.78 | Different stereochemistry affecting biological activity |
(2R,3S)-2-Amino-3-hydroxybutanoic acid | 632-20-2 | 0.78 | Variation in configuration impacting solubility |
2-Amino-3-hydroxybutanoic acid | 7004-04-8 | 0.78 | Lacks amino substitution, influencing reactivity |
These compounds illustrate the diversity within amino acid derivatives and their potential applications across various fields.
Isopropyl 4-amino-3-hydroxybutanoate (IUPAC name: propan-2-yl 4-amino-3-hydroxybutanoate) has the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol. Its structure consists of a butanoate backbone esterified with an isopropyl group at the C1 position, while the C3 and C4 positions bear hydroxyl and amino groups, respectively (Figure 1). The SMILES notation CC(C)OC(=O)CC(CN)O highlights the connectivity of these groups, with five rotatable bonds contributing to conformational flexibility.
Property | Value |
---|---|
Molecular Weight | 161.20 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 5 |
XLogP3-AA (Lipophilicity) | -0.7 |
The compound’s low lipophilicity (XLogP3-AA = -0.7) suggests moderate solubility in polar solvents, while the presence of multiple hydrogen-bonding groups indicates potential for intermolecular interactions.
Although the PubChem entry does not specify stereochemical details, the absence of chiral indicators in the SMILES notation implies that the compound may exist as a racemic mixture or that studies have focused on its non-chiral form. However, the adjacent hydroxyl and amino groups on C3 and C4 create a potential stereogenic center, suggesting possible diastereomeric forms. Computational models predict that the hydroxyl group adopts a gauche conformation relative to the amino group, minimizing steric hindrance. Further experimental studies are required to resolve its absolute configuration.